molecular formula C14H24N4O B2435777 (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353987-94-6

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B2435777
CAS No.: 1353987-94-6
M. Wt: 264.373
InChI Key: IKLWUYRZOJASRP-UHFFFAOYSA-N
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Description

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C14H24N4O. It is a derivative of piperidine and pyrimidine, which are both significant in various chemical and biological applications. This compound is known for its potential use in scientific research and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol typically involves the reaction of diethylaminopyrimidine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[1-[6-(diethylamino)pyrimidin-4-yl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-17(4-2)13-8-14(16-11-15-13)18-7-5-6-12(9-18)10-19/h8,11-12,19H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLWUYRZOJASRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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